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Compound of Interest

Compound Name: Charybdotoxin

Cat. No.: B568394 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Charybdotoxin
(ChTX), a potent scorpion-venom-derived peptide, as a pharmacological tool in patch-clamp

electrophysiology. Charybdotoxin is a high-affinity blocker of several types of potassium (K+)

channels, making it an invaluable probe for studying their physiological roles and for screening

potential therapeutic modulators.

Introduction to Charybdotoxin
Charybdotoxin is a 37-amino acid peptide originally isolated from the venom of the scorpion

Leiurus quinquestriatus. It is a well-characterized inhibitor of various potassium channels,

including large-conductance Ca2+-activated K+ (BK) channels, intermediate-conductance

Ca2+-activated K+ (IKCa) channels, and several voltage-gated K+ channels, notably Kv1.3.[1]

[2][3] Its high affinity and specificity for these channels have established it as a critical tool in

neuroscience, immunology, and pharmacology.[3][4]

Key Applications in Patch-Clamp Electrophysiology
Channel Subtype Identification: Differentiating between various K+ channel currents in a

mixed population.

Structure-Function Studies: Probing the outer vestibule of the K+ channel pore.[5]
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Drug Screening: Serving as a positive control or competitor in assays for novel K+ channel

blockers.

Physiological Role Investigation: Elucidating the contribution of ChTX-sensitive channels to

cellular excitability and signaling pathways.

Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of Charybdotoxin in

patch-clamp experiments, compiled from various studies.

Table 1: Inhibitory Concentrations of Charybdotoxin on Various K+ Channels

Channel Type
Cell
Type/Expressi
on System

IC50 / Kd
Concentration
for >90% Block

Reference(s)

Kv1.3

Human T

Lymphocytes

(Jurkat)

0.5 - 1.5 nM (Kd) 10-20 nM [4][6]

BK Channels

Reconstituted in

planar lipid

bilayers

3.5 nM (Kd) ~100 nM [7]

IKCa Channels

Porcine

Coronary

Endothelium

Not specified 100 nM [8]

Dendrotoxin-

sensitive K+

current

Rat Dorsal Root

Ganglion (DRG)

cells

~30 nM (IC50) 600 nM [9]

Ca2+-activated

K+ current

Aplysia

californica

neurons

30 nM (Kd at -30

mV)
Not specified [2]

Table 2: Example Patch-Clamp Recording Solutions
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Solution Type Application
Composition (in
mM)

Reference(s)

External

(Extracellular)

General K+ channel

recording

140 NaCl, 5.4 KCl, 1.8

CaCl2, 1 MgCl2, 10

Na-HEPES (pH 7.4)

[8]

Internal (Pipette)
General K+ channel

recording

80 K-aspartate, 40

KCl, 20 NaCl, 1

MgCl2, 3 Mg-ATP, 10

EGTA, 5 K-HEPES

(pH 7.4)

[8]

Internal (Pipette) for

Kv1.3

Kv1.3 recording in T-

lymphocytes

140 KCl, 6 CaCl2, 2

MgCl2, 2 MgATP, 0.4

NaGTP, 10 HEPES

[10]

External

(Extracellular) for

DRG cells

Dendrotoxin-sensitive

K+ current

140 Choline Cl, 5 KCl,

2 CaCl2, 1 MgCl2, 5

HEPES-Tris, 10

Glucose

[9]

Internal (Pipette) for

DRG cells

Dendrotoxin-sensitive

K+ current

110 KCl, 20 KF, 10

µM AlCl3, 1 EGTA, 2

MgCl2, 10 HEPES-

Tris (pH 7.2)

[9]

Experimental Protocols
Protocol 1: Preparation of Charybdotoxin Stock and
Working Solutions

Reconstitution of Lyophilized Toxin: Charybdotoxin is typically supplied as a lyophilized

powder. Reconstitute the toxin in a suitable buffer, such as a saline solution containing a

carrier protein like 0.1% bovine serum albumin (BSA) to prevent adsorption to plasticware.

For a 10 µM stock solution, dissolve 100 µg of ChTX (MW ~4.3 kDa) in 2.32 mL of buffer.

Aliquoting and Storage: Aliquot the stock solution into small volumes to avoid repeated

freeze-thaw cycles. Store the aliquots at -20°C or below.[7]
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Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock

solution and dilute it to the final desired concentration in the external recording solution.

Protocol 2: Whole-Cell Patch-Clamp Recording of Kv1.3
Currents and Block by Charybdotoxin
This protocol is adapted for studying Kv1.3 channels in a cell line stably expressing the

channel, such as Jurkat T-lymphocytes.

Cell Preparation: Plate the cells on glass coverslips treated with a suitable coating (e.g.,

poly-L-lysine) to promote adhesion.

Mounting the Coverslip: Transfer a coverslip with adherent cells to the recording chamber on

the microscope stage and perfuse with the external solution (see Table 2).

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of

3-8 MΩ when filled with the internal solution (see Table 2).[8]

Obtaining a Gigaseal and Whole-Cell Configuration:

Approach a cell with the patch pipette while applying positive pressure.

Once the pipette touches the cell membrane, release the positive pressure to form a high-

resistance seal (gigaseal, >1 GΩ).

Apply gentle suction to rupture the membrane patch and achieve the whole-cell

configuration.

Recording Baseline Currents:

Hold the cell at a holding potential of -80 mV or -90 mV.[9]

Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for

200-400 ms) to elicit Kv1.3 currents.

Record the baseline current for a stable period.
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Perfuse the recording chamber with the external solution containing the desired

concentration of Charybdotoxin (e.g., 10 nM for near-complete block of Kv1.3).

Continue to apply the voltage-step protocol and record the currents as the block develops.

The onset of the block is typically rapid.[9]

Washout:

Perfuse the chamber with the control external solution to wash out the toxin. Recovery

from ChTX block can be slow.[9]

Data Analysis:

Measure the peak current amplitude at each voltage step before, during, and after ChTX

application.

Calculate the percentage of current inhibition.

To determine the IC50, repeat the experiment with a range of ChTX concentrations and fit

the concentration-response data to a Hill equation.
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Caption: Mechanism of Charybdotoxin action on potassium channels.
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Caption: Workflow for a Charybdotoxin patch-clamp experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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